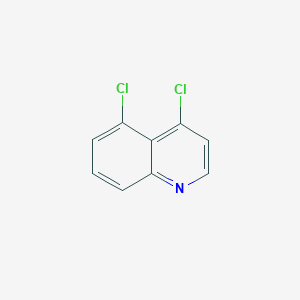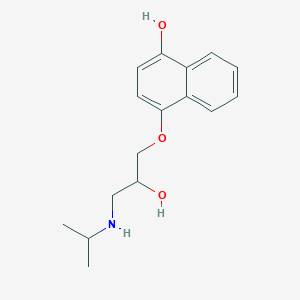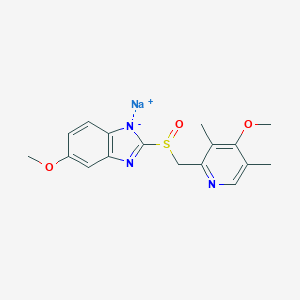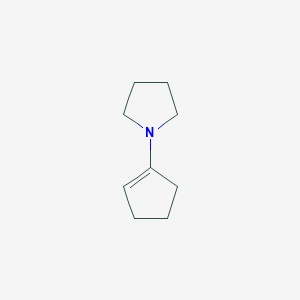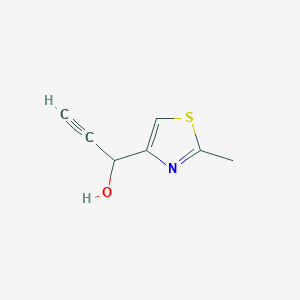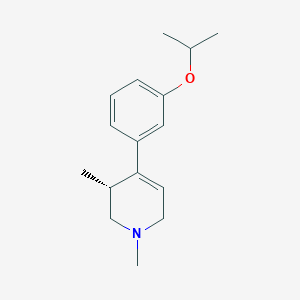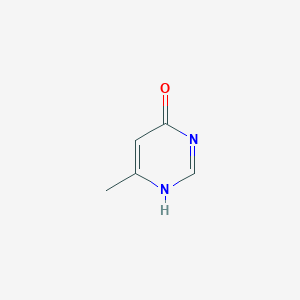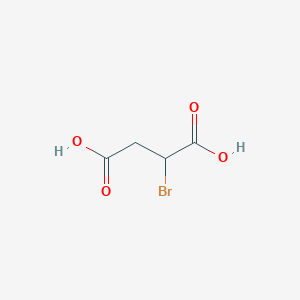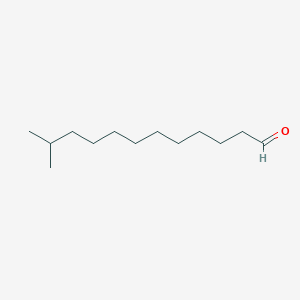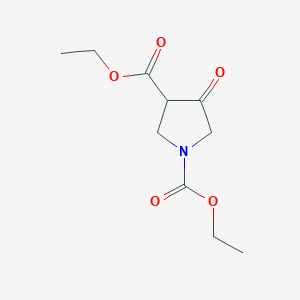
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Vue d'ensemble
Description
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, also known as DOPDC, is a chemical compound that has gained attention for its potential applications in scientific research. DOPDC is a pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of compounds with potential pharmacological activity. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been shown to enhance the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have biochemical and physiological effects. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been shown to have anti-viral activity by inhibiting the replication of some viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it can be used as a starting material for the synthesis of new compounds. However, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate can be unstable under certain conditions, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the use of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate in scientific research. One direction is the synthesis of new compounds with potential pharmacological activity. Another direction is the study of the mechanism of action of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives. Further research is needed to understand the biochemical and physiological effects of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its potential applications in medicine. In addition, new methods for the synthesis and purification of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate could be developed to improve its utility in lab experiments.
Conclusion:
In conclusion, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is a pyrrolidine derivative that has potential applications in scientific research. It can be synthesized using different methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives in medicine.
Applications De Recherche Scientifique
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used to synthesize new compounds with potential pharmacological activity. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate has been used as a starting material for the synthesis of pyrrolidine-based compounds, which have been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
Propriétés
IUPAC Name |
diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVNVFKQKIQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
CAS RN |
3751-82-4 | |
| Record name | 3751-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

